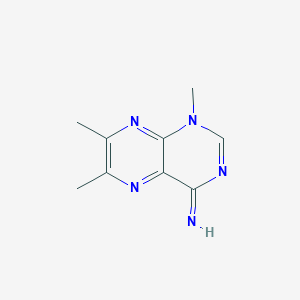
1,6,7-Trimethylpteridin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7-Trimethylpteridin-4-imine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Properties
- Molecular Formula : C₁₁H₁₃N₅
- Molecular Weight : 229.26 g/mol
- Solubility : Soluble in polar solvents
Medicinal Chemistry
1,6,7-Trimethylpteridin-4-imine has been investigated for its potential pharmacological properties. Research indicates its role as a precursor in the synthesis of bioactive molecules, particularly those targeting neurological disorders.
Case Study: Neuroprotective Agents
A study demonstrated that derivatives of this compound exhibit neuroprotective effects against oxidative stress in neuronal cells. The mechanism involved the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels.
Organic Synthesis
The compound serves as an essential building block in the synthesis of various nitrogen-containing heterocycles. It is frequently utilized in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular structures.
Table 1: Applications in Organic Synthesis
| Reaction Type | Description | Reference |
|---|---|---|
| Mannich Reaction | Formation of β-amino carbonyl compounds | |
| Cycloaddition | Synthesis of fused ring systems | |
| Multicomponent Reactions | Rapid assembly of diverse heterocycles |
Biochemical Studies
In biochemical research, this compound is being explored for its potential role in enzyme inhibition and as a cofactor in enzymatic reactions.
Case Study: Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation rates, indicating potential applications in cancer therapy.
Photochemical Applications
The photophysical properties of this compound have been studied for use in photodynamic therapy (PDT). Its ability to generate reactive singlet oxygen upon light activation makes it a candidate for targeted cancer therapies.
Table 2: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Maximum | ~400 nm |
| Singlet Oxygen Yield | High |
Eigenschaften
CAS-Nummer |
102236-40-8 |
|---|---|
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
1,6,7-trimethylpteridin-4-imine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)13-9-7(12-5)8(10)11-4-14(9)3/h4,10H,1-3H3 |
InChI-Schlüssel |
NDBXGHSBNSJMBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















